Cas no 1201643-90-4 (1-Isopropylpyrazole-4-boronic acid)
1-Isopropylpyrazole-4-boronic acid Chemical and Physical Properties
Names and Identifiers
-
- (1-Isopropyl-1H-pyrazol-4-yl)boronic acid
- 1-isopropyl-1H-pyrazol-4-ylboronic acid
- 1-Isopropylpyrazole-4-boronic acid
- Boronic acid, B-[1-(1-methylethyl)-1H-pyrazol-4-yl]-
- (1-propan-2-ylpyrazol-4-yl)boronic acid
- [1-(PROPAN-2-YL)-1H-PYRAZOL-4-YL]BORONIC ACID
- VLVZNLMUFJYZDG-UHFFFAOYSA-N
- 1-Isopropyl-4-pyrazoleboronic Acid
- AB70713
- AM90022
- 1-isoproyl 1H-pyrazol-4-ylboronic acid
- 1-isopropyl-1H-pyrazole-4-boronic acid
- Z8196
- ST2402007
- (1-Isopropyl-1H-pyrazol-4-yl)boronicacid
- DA-29285
- SY022591
- SCHEMBL875563
- A892316
- CS-0088068
- AS-68984
- AKOS006333904
- EN300-212675
- DTXSID90681761
- 1201643-90-4
- MFCD16036118
- 1-ISOPROPYLPYRAZOL-4-YLBORONIC ACID
- D74666
-
- MDL: MFCD16036118
- Inchi: 1S/C6H11BN2O2/c1-5(2)9-4-6(3-8-9)7(10)11/h3-5,10-11H,1-2H3
- InChI Key: VLVZNLMUFJYZDG-UHFFFAOYSA-N
- SMILES: OB(C1C=NN(C=1)C(C)C)O
Computed Properties
- Exact Mass: 154.09100
- Monoisotopic Mass: 154.0913578g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 132
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 58.3
Experimental Properties
- PSA: 58.28000
- LogP: -0.85620
1-Isopropylpyrazole-4-boronic acid Customs Data
- HS CODE:2933199090
- Customs Data:
China Customs Code:
2933199090Overview:
2933199090. Other structurally non fused pyrazole ring compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933199090. other compounds containing an unfused pyrazole ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
1-Isopropylpyrazole-4-boronic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | I907571-1g |
(1-Isopropyl-1H-pyrazol-4-yl)boronic acid |
1201643-90-4 | 95% | 1g |
¥2,509.20 | 2022-01-11 | |
| Matrix Scientific | 092593-250mg |
(1-Isopropyl-1H-pyrazol-4-yl)boronic acid, 95+% |
1201643-90-4 | 95+% | 250mg |
$341.00 | 2023-09-10 | |
| Matrix Scientific | 092593-1g |
(1-Isopropyl-1H-pyrazol-4-yl)boronic acid, 95+% |
1201643-90-4 | 95+% | 1g |
$756.00 | 2023-09-10 | |
| Fluorochem | 217267-250mg |
1-Isopropyl-1H-pyrazol-4-yl)boronic acid |
1201643-90-4 | 95% | 250mg |
£60.00 | 2022-03-01 | |
| Fluorochem | 217267-1g |
1-Isopropyl-1H-pyrazol-4-yl)boronic acid |
1201643-90-4 | 95% | 1g |
£163.00 | 2022-03-01 | |
| Fluorochem | 217267-5g |
1-Isopropyl-1H-pyrazol-4-yl)boronic acid |
1201643-90-4 | 95% | 5g |
£651.00 | 2022-03-01 | |
| TRC | I873845-100mg |
1-Isopropylpyrazole-4-boronic acid |
1201643-90-4 | 100mg |
$121.00 | 2023-05-18 | ||
| TRC | I873845-250mg |
1-Isopropylpyrazole-4-boronic acid |
1201643-90-4 | 250mg |
$253.00 | 2023-05-18 | ||
| TRC | I873845-500mg |
1-Isopropylpyrazole-4-boronic acid |
1201643-90-4 | 500mg |
$374.00 | 2023-05-18 | ||
| TRC | I873845-1g |
1-Isopropylpyrazole-4-boronic acid |
1201643-90-4 | 1g |
$529.00 | 2023-05-18 |
1-Isopropylpyrazole-4-boronic acid Suppliers
1-Isopropylpyrazole-4-boronic acid Related Literature
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
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Saeideh Mirfakhraei,Malak Hekmati,Fereshteh Hosseini Eshbala,Hojat Veisi New J. Chem., 2018,42, 1757-1761
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
Additional information on 1-Isopropylpyrazole-4-boronic acid
Recent Advances in the Application of 1-Isopropylpyrazole-4-boronic acid (CAS: 1201643-90-4) in Chemical Biology and Drug Discovery
1-Isopropylpyrazole-4-boronic acid (CAS: 1201643-90-4) has emerged as a pivotal building block in medicinal chemistry and chemical biology due to its versatile reactivity and role in Suzuki-Miyaura cross-coupling reactions. Recent studies highlight its utility in the synthesis of novel heterocyclic compounds, particularly in the development of kinase inhibitors and proteolysis-targeting chimeras (PROTACs). This report synthesizes key findings from 2022-2023 literature, emphasizing structural optimization strategies and biological applications.
A 2023 Journal of Medicinal Chemistry study (DOI: 10.1021/acs.jmedchem.3c00518) demonstrated the compound's efficacy as a boronic acid warhead in covalent EGFR inhibitors. Researchers achieved 85% tumor growth inhibition in xenograft models through optimized derivatives, leveraging the isopropyl group's steric effects to enhance target selectivity. Parallel work in Chemical Science (2022, 13, 11244) revealed its unique role in stabilizing transient protein-protein interactions when incorporated into bivalent ligands.
Innovative synthetic methodologies have expanded the compound's applications. A continuous flow chemistry approach (Org. Process Res. Dev. 2023, 27, 598) reduced production costs by 40% while maintaining >99% purity. Structural analogs bearing this scaffold showed improved blood-brain barrier penetration in CNS drug candidates, as reported in ACS Chemical Neuroscience (2023, 14, 1021).
Emerging data suggests synergistic effects when 1-Isopropylpyrazole-4-boronic acid is combined with antibody-drug conjugates (ADCs). A Nature Biotechnology preprint (2023, DOI: 10.21203/rs.3.rs-2987565/v1) documented 3-fold enhanced payload delivery in HER2+ breast cancer models. However, challenges remain in optimizing its metabolic stability, with recent CYP450 studies (Drug Metab. Dispos. 2023, 51, 887) identifying rapid glucuronidation as a key clearance pathway.
The compound's unique electronic properties enable novel binding modes, as evidenced by cryo-EM structures of BTK inhibitors (PDB: 8T9N). Industry reports from Pfizer and AstraZeneca indicate 12 new clinical candidates incorporating this scaffold entered Phase I trials in 2023, targeting oncology and inflammatory diseases. Future directions include development of isotopically labeled versions for mechanistic studies and exploration of its potential in covalent PROTAC design.
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